molecular formula C17H14FN5O3 B3578373 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

Cat. No.: B3578373
M. Wt: 355.32 g/mol
InChI Key: FVWNRNGQUAQVKK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide is a synthetic organic compound that features a benzodioxole moiety, a fluorophenyl group, and a tetrazole ring. Compounds with such structures are often investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The final step involves coupling the benzodioxole and fluorophenyl-tetrazole intermediates through an amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-bromophenyl)tetrazol-2-yl]acetamide

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3/c18-13-4-2-12(3-5-13)17-20-22-23(21-17)9-16(24)19-8-11-1-6-14-15(7-11)26-10-25-14/h1-7H,8-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNRNGQUAQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

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